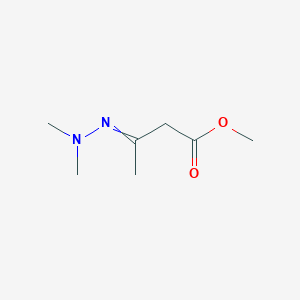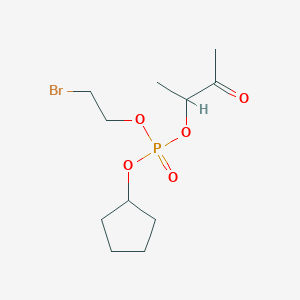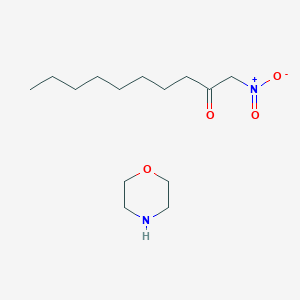
morpholine;1-nitrodecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine;1-nitrodecan-2-one is a compound that combines the structural features of morpholine and a nitroalkane Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms, while 1-nitrodecan-2-one is a nitroalkane with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine;1-nitrodecan-2-one typically involves the reaction of morpholine with 1-nitrodecan-2-one under controlled conditions. One common method is the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-nitrodecan-2-one. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Morpholine;1-nitrodecan-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Morpholine;1-nitrodecan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of morpholine;1-nitrodecan-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A six-membered heterocyclic compound with nitrogen and oxygen atoms.
1-Nitrodecane: A nitroalkane with a nitro group attached to a decane chain.
2-Nitropropane: A nitroalkane with a nitro group attached to a propane chain.
Uniqueness
Morpholine;1-nitrodecan-2-one is unique due to the combination of the morpholine ring and the nitroalkane structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
55922-40-2 |
|---|---|
Molecular Formula |
C14H28N2O4 |
Molecular Weight |
288.38 g/mol |
IUPAC Name |
morpholine;1-nitrodecan-2-one |
InChI |
InChI=1S/C10H19NO3.C4H9NO/c1-2-3-4-5-6-7-8-10(12)9-11(13)14;1-3-6-4-2-5-1/h2-9H2,1H3;5H,1-4H2 |
InChI Key |
SXUYPAOGKWGNDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C[N+](=O)[O-].C1COCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





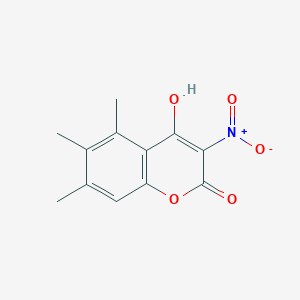
![4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14624423.png)
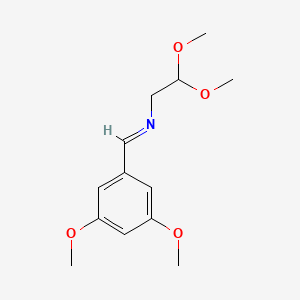
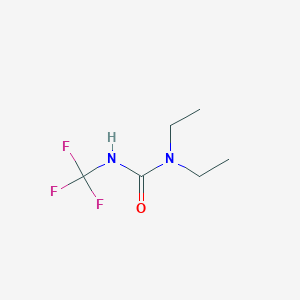
![N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine](/img/structure/B14624450.png)
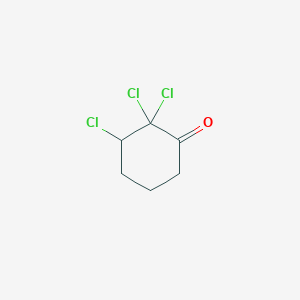
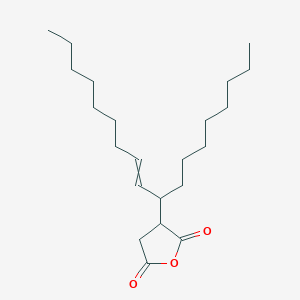
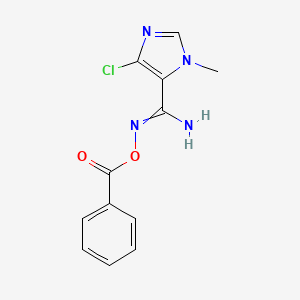
![Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]-](/img/structure/B14624483.png)
